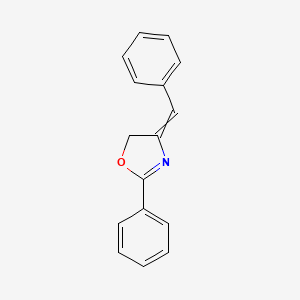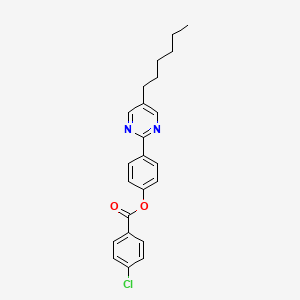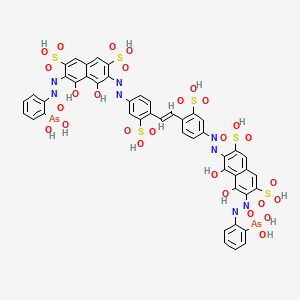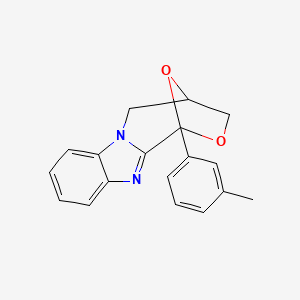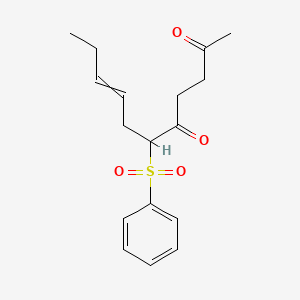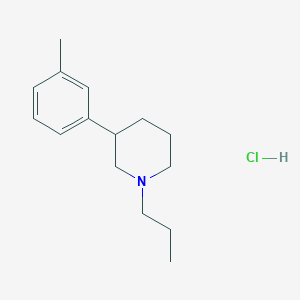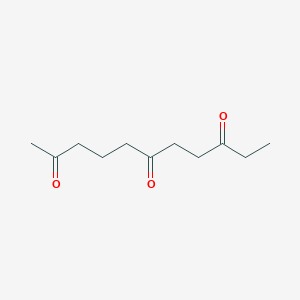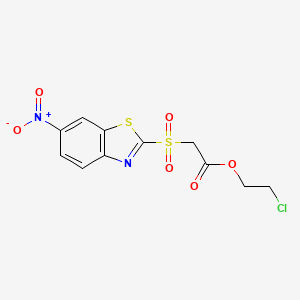
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloroethyl group, a nitro group, and a sulfonyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate typically involves multiple steps. One common method involves the initial preparation of 6-nitro-1,3-benzothiazole, which can be synthesized through the reaction of 2-aminothiophenol with nitrobenzene in the presence of an oxidizing agent . The resulting 6-nitro-1,3-benzothiazole is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group . Finally, the chloroethyl group is introduced through a nucleophilic substitution reaction with 2-chloroethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 6-amino-1,3-benzothiazole derivatives.
Reduction: Formation of 6-amino-1,3-benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzymatic activity and disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular targets. The sulfonyl group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-nitrobenzothiazole: Shares the benzothiazole core structure but lacks the sulfonyl and chloroethyl groups.
6-Nitro-2-chlorobenzothiazole: Similar to 2-Chloro-6-nitrobenzothiazole but with different substitution patterns.
Uniqueness
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to the presence of the chloroethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
76151-72-9 |
|---|---|
Molecular Formula |
C11H9ClN2O6S2 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-chloroethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C11H9ClN2O6S2/c12-3-4-20-10(15)6-22(18,19)11-13-8-2-1-7(14(16)17)5-9(8)21-11/h1-2,5H,3-4,6H2 |
InChI Key |
ZTEPRDBNRQPOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)CC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


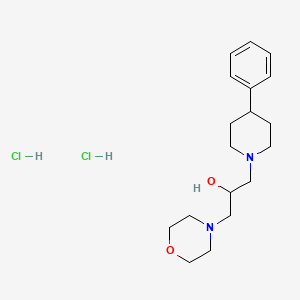
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
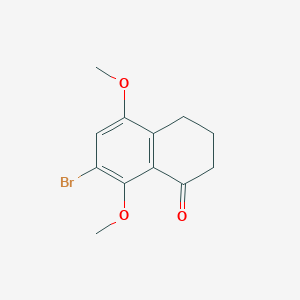
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
